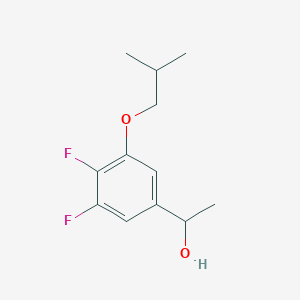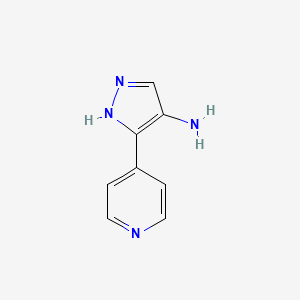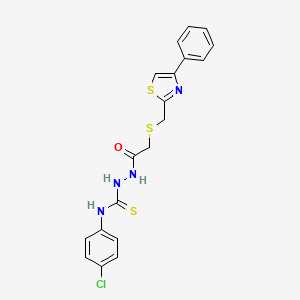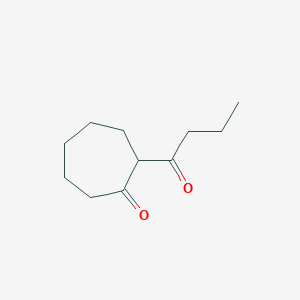
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,3,6-Trichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with 2,3,6-trichlorobenzene. This reaction is usually facilitated by a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under conditions that favor the displacement of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced pyrimidine derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(3,5-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
Comparison: Compared to its analogs, 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for targeted applications.
Eigenschaften
Molekularformel |
C12H7Cl3N2O2 |
|---|---|
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-1-2-8(14)11(15)10(7)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
InChI-Schlüssel |
MUUHSLSCQMJYJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



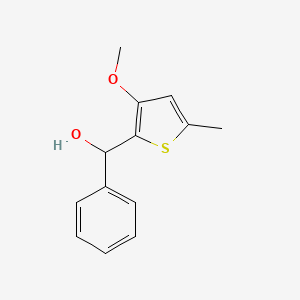




![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
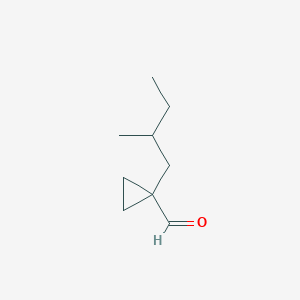
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
